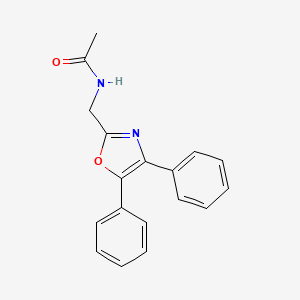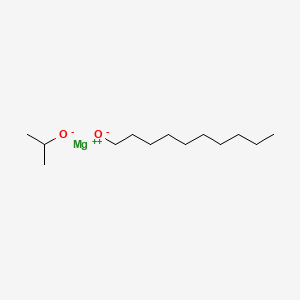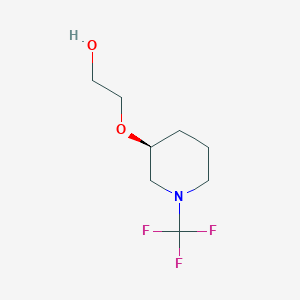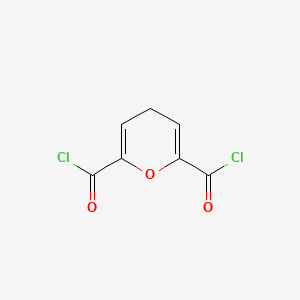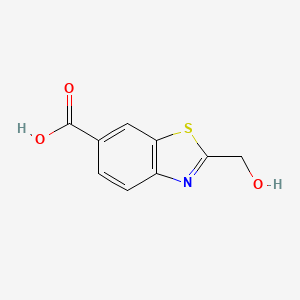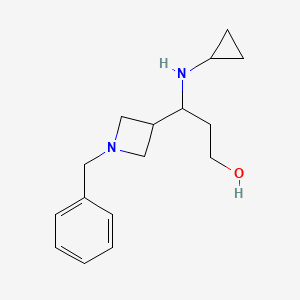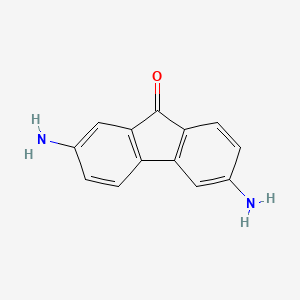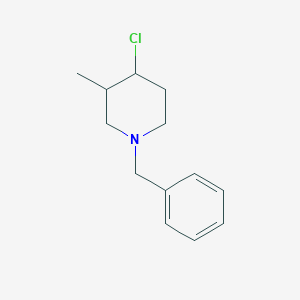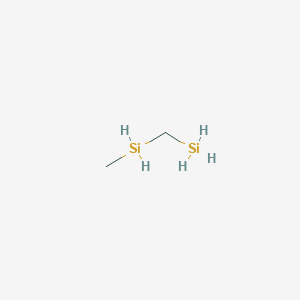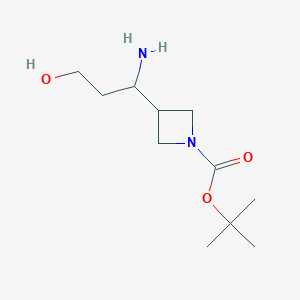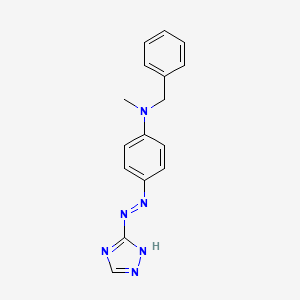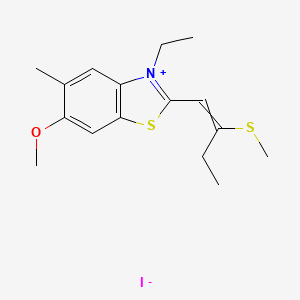![molecular formula C13H17BrN4O B13957901 5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine CAS No. 1064721-12-5](/img/structure/B13957901.png)
5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom at the 5th position of the indazole ring, a morpholinoethyl group at the nitrogen atom, and an amine group at the 3rd position of the indazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azido derivatives.
科学研究应用
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as signal transduction and cell proliferation, making it a potential candidate for anticancer therapies .
相似化合物的比较
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar brominated indole structure and have been studied for their anticancer properties.
5-bromo-n-(2-morpholinoethyl)pyridin-2-amine: Another brominated compound with a morpholinoethyl group, used in pharmaceutical research.
Uniqueness
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
1064721-12-5 |
|---|---|
分子式 |
C13H17BrN4O |
分子量 |
325.20 g/mol |
IUPAC 名称 |
5-bromo-N-(2-morpholin-4-ylethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C13H17BrN4O/c14-10-1-2-12-11(9-10)13(17-16-12)15-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,15,16,17) |
InChI 键 |
FEJWFSOMWPYXRV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNC2=NNC3=C2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


